9H-Voacangine, 9-hydroxy-
Description
Properties
CAS No. |
3464-63-9 |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (15S,17R)-17-ethyl-10-hydroxy-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-9-13-11-21(20(25)28-3)18(14)24(12-13)8-7-22(26)16-10-15(27-2)5-6-17(16)23-19(21)22/h5-6,10,13-14,18,26H,4,7-9,11-12H2,1-3H3/t13-,14+,18?,21?,22?/m0/s1 |
InChI Key |
AVRFPRAAVSCSSZ-GSEWTJHMSA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4(C3=NC5=C4C=C(C=C5)OC)O)C(=O)OC |
Isomeric SMILES |
CC[C@@H]1C[C@H]2CC3(C1N(C2)CCC4(C3=NC5=C4C=C(C=C5)OC)O)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4(C3=NC5=C4C=C(C=C5)OC)O)C(=O)OC |
Other CAS No. |
3464-63-9 |
Origin of Product |
United States |
Phytochemical Exploration and Natural Sources of Voacangine and Its Analogs
Botanical Distribution and Chemotaxonomic Significance
The occurrence of voacangine (B1217894) and its analogs is largely confined to specific genera within the Apocynaceae plant family, making its distribution a key area of chemotaxonomic study.
Voacangine is predominantly extracted from the root and stem bark of the Voacanga africana tree, which is native to tropical Africa. wikipedia.orgenvironmentandsociety.org This plant is considered a high-yield source for voacangine. nih.govnih.gov Other significant natural sources include Tabernanthe iboga, from which the well-known alkaloid ibogaine (B1199331) is primarily isolated, and various species within the Tabernaemontana genus. nih.govwikipedia.orgresearchgate.net Research has also identified voacangine in other plants such as Tabernaemontana africana, Trachelospermum jasminoides, Tabernaemontana divaricata, and Ervatamia yunnanensis. wikipedia.org
Table 1: Primary Botanical Sources of Voacangine
| Plant Species | Family | Primary Plant Part | Key Alkaloids |
| Voacanga africana | Apocynaceae | Root and Stem Bark | Voacangine, Voacamine (B1217101), Voacristine (B1204141), Vobasine |
| Tabernanthe iboga | Apocynaceae | Root Bark | Ibogaine, Voacangine |
| Tabernaemontana spp. | Apocynaceae | Not Specified | Ibogaine, Voacangine |
| Voacanga foetida | Apocynaceae | Bark | Voacangine |
| Ervatamia yunnanensis | Apocynaceae | Not Specified | Voacangine |
| Trachelospermum jasminoides | Apocynaceae | Not Specified | Voacangine |
Iboga-type alkaloids are characteristic secondary metabolites of several genera within the Apocynaceae family. nih.govacs.org Besides Voacanga, Tabernanthe, and Tabernaemontana, these alkaloids are also found in plants belonging to the genera Catharanthus, Coryanthe, and Aspidosperma. nih.govresearchgate.net The phytochemical profile of Voacanga africana, in particular, is rich not only in voacangine but also in structurally related monomeric and dimeric alkaloids. mdpi.com Key derivatives isolated alongside voacangine include voacristine and the iboga-vobasine dimeric alkaloids voacamine and voacamidine. nih.govacs.org The presence of these specific alkaloids serves as a chemotaxonomic marker for these genera.
Isolation Methodologies for Voacangine-Type Alkaloids
The isolation of voacangine from plant material is a multi-step process involving initial extraction followed by purification. Researchers have developed and optimized several techniques to achieve this efficiently.
Two primary strategies are employed for the initial extraction of alkaloids from the plant matrix: traditional acid-base extraction and direct organic solvent extraction. nih.govacs.org
Acid-Base Extraction : This classical method involves macerating the powdered plant material (typically root bark) in a dilute acidic solution, such as 1% hydrochloric acid (HCl), to protonate the alkaloids and render them water-soluble. nih.govacs.orgresearchgate.net The aqueous extract is then separated from the solid plant residue. Subsequently, the acidic solution is basified, often with ammonium (B1175870) hydroxide (B78521) (NH₄OH), to a pH that causes the alkaloids to precipitate out of the solution as a solid crude mixture. acs.orgresearchgate.net
Direct Organic Solvent Extraction : To simplify the process and avoid cumbersome filtration and centrifugation steps, direct extraction with organic solvents is often preferred. nih.govacs.org A screening of solvents, including methanol, ethyl acetate (B1210297), hexane (B92381), and acetone, has been performed to determine the most effective one for extracting voacangine. nih.govevitachem.com Acetone has been identified as a highly efficient solvent, recovering a high amount of voacangine from the plant material. nih.gov This method involves extracting the plant biomass directly with the chosen solvent, often in the presence of a mild base like sodium bicarbonate (NaHCO₃). nih.govacs.org
Following the initial extraction, the resulting crude alkaloid mixture must be purified to isolate voacangine.
Column Chromatography : This is the primary technique used for the preparative separation of the alkaloids. mdpi.comglobalscienceresearchjournals.orgunmul.ac.id The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. nih.govresearchgate.netgoogle.com A mobile phase, consisting of a gradient of solvents such as hexane and ethyl acetate, is then passed through the column. nih.govresearchgate.net The different alkaloids in the mixture travel through the column at different rates depending on their polarity, allowing for their separation and collection as distinct fractions. nih.govgoogle.com
Thin Layer Chromatography (TLC) : TLC is an essential analytical tool used throughout the isolation process. acs.orgglobalscienceresearchjournals.org It is performed on silica gel plates to monitor the progress of the column chromatography separation, identify the fractions containing the desired compound, and assess the purity of the isolated voacangine. acs.orgmdpi.comgoogle.com The spots on the TLC plate are typically visualized under UV light. globalscienceresearchjournals.orgnih.gov
Maximizing the yield of voacangine from the plant biomass is a key objective. Studies have shown that the direct acetone-based extraction protocol is highly effective. nih.gov From the root bark of V. africana, voacangine can be isolated in yields of approximately 0.8% to 1.1% of the dried weight. nih.govacs.org
A significant strategy for optimizing the yield involves the chemical cleavage of co-occurring dimeric alkaloids. The major alkaloids found in V. africana extracts are often the iboga-vobasine dimers voacamine and voacamidine, which can constitute around 3.7% of the root bark's dried weight. nih.govresearchgate.net Since these dimers contain a voacangine moiety in their structure, they can be cleaved under acidic conditions to produce an additional amount of voacangine. nih.govnih.gov This cleavage process can be optimized to achieve an isolated molar yield of approximately 50%, effectively doubling the total amount of voacangine obtained from the initial plant material. nih.govacs.org Further enhancements, such as using ultrasound-assisted extraction, can also help to maximize the performance of the extraction process. nih.govevitachem.com
Table 2: Isolated Yields of Alkaloids from Voacanga africana Root Bark
| Extraction Method | Alkaloid | Average Isolated Yield (% of dried root bark) |
| Direct Acetone Extraction | Voacangine | 0.82% - 1.1% |
| Direct Acetone Extraction | Voacristine | 0.45% - 0.46% |
| Direct Acetone Extraction | Dimeric Alkaloids (Voacamine, etc.) | 2.9% - 3.7% |
| Post-Cleavage of Dimers | Additional Voacangine | ~50% molar yield from dimers |
Data compiled from studies optimizing extraction procedures. nih.govacs.org
Biosynthetic Pathways of Voacangine Type Alkaloids and Enzymatic Mechanisms
Precursor Utilization in Indole (B1671886) Alkaloid Biosynthesis
The assembly of the intricate voacangine (B1217894) scaffold begins with fundamental building blocks derived from primary metabolism.
The biosynthesis of all monoterpenoid indole alkaloids, including voacangine, originates from two primary precursors: the amino acid tryptophan and the monoterpenoid secologanin. researchgate.net Tryptophan provides the indole moiety of the alkaloid structure. frontiersin.org The terpenoid portion is derived from geranyl diphosphate (B83284) (GPP), a central intermediate in the terpenoid backbone biosynthesis pathway. frontiersin.orgresearchgate.net GPP is converted to the monoterpene geraniol (B1671447) by the enzyme geraniol synthase (GES). frontiersin.org Subsequent enzymatic steps, including the action of geraniol 10-hydroxylase (G10H), transform geraniol into secologanin. frontiersin.orgresearchgate.net Studies have suggested that the availability of the terpene moiety, rather than tryptophan, can be a limiting factor in MIA biosynthesis. frontiersin.org
The convergence of the indole and terpenoid pathways occurs through the condensation of tryptamine (B22526), derived from the decarboxylation of tryptophan, and secologanin. researchgate.netescholarship.org This crucial reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), which stereospecifically forms 3α(S)-strictosidine. researchgate.netnih.govrsc.org Strictosidine is the universal precursor and key intermediate for the biosynthesis of more than 2,500 different MIAs. researchgate.netnih.govwikipedia.org After its formation, a glucosidase removes the glucose moiety from strictosidine, generating a highly reactive aglycone that can be channeled into various alkaloid scaffolds. frontiersin.orgescholarship.org
Elucidation of Late-Stage Biosynthesis of Voacangine
The late stages of voacangine biosynthesis, starting from the intermediate stemmadenine (B1243487) acetate (B1210297), have been elucidated through homology-guided transcriptome mining and biochemical characterization of the involved enzymes. wikipedia.org
The biosynthesis of (-)-voacangine from stemmadenine acetate involves a series of enzymatic steps. wikipedia.org Initially, stemmadenine acetate is oxidized by precondylocarpine acetate synthase (PAS) to form precondylocarpine acetate. biorxiv.orgacs.org This is followed by a reduction step catalyzed by dihydroprecondylocarpine acetate synthase (DPAS), which uses NADPH as a cofactor, to produce the unstable intermediate dihydroprecondylocarpine acetate. acs.orgnih.gov This intermediate then leads to the formation of dehydrosecodine. wikipedia.org
From dehydrosecodine, the pathway diverges to form different alkaloid scaffolds. For the formation of the (-)-iboga scaffold, the enzyme coronaridine (B1218666) synthase (CorS) catalyzes a cyclization reaction to produce (-)-coronaridine. wikipedia.orgnih.gov Finally, (-)-coronaridine undergoes a two-step modification to yield (-)-voacangine. acs.orgnih.gov The enzyme ibogamine (B1202276) 10-hydroxylase (I10H), a cytochrome P450 enzyme, hydroxylates the C10 position, and this is followed by O-methylation catalyzed by noribogaine-10-O-methyltransferase (N10OMT) to produce (-)-voacangine. wikipedia.orgbiorxiv.org The compound 9H-Voacangine, 9-hydroxy-, also known as noribogaine, is an intermediate in this final step before methylation.
A critical aspect of iboga alkaloid biosynthesis is the stereochemical control during the cyclization of dehydrosecodine. The biosynthesis of (-)-voacangine and its precursor (-)-coronaridine is enantiomerically opposite to that of other major alkaloids like (+)-catharanthine. acs.orgnih.gov This stereochemical divergence is determined by the specific cyclase enzyme involved. wikipedia.org
In the biosynthesis of (-)-voacangine, coronaridine synthase (TiCorS) catalyzes a formal [4+2] Diels-Alder cyclization of a dehydrosecodine isomer to form the (-)-coronaridine scaffold. wikipedia.orgacs.org This mechanism is distinct from the one that produces the (+)-enantiomer. acs.org The stereochemistry of the enzymatically produced coronaridine was confirmed to be the (-) enantiomer by comparison with authentic standards using circular dichroism (CD) analysis. acs.orgnih.gov This highlights how nature utilizes closely related enzymes to generate enantiomeric diversity from a common precursor. biorxiv.org
The enzymes responsible for the late-stage biosynthesis of (-)-voacangine in Tabernanthe iboga were identified by homology to enzymes from the (+)-catharanthine pathway in Catharanthus roseus. wikipedia.orgbiorxiv.org
Precondylocarpine Acetate Synthase (PAS): Three T. iboga PAS homologues (TiPAS1, TiPAS2, TiPAS3) were identified. These flavin-dependent oxidases catalyze the oxidation of stemmadenine acetate to precondylocarpine acetate. wikipedia.orgresearchgate.net
Dihydroprecondylocarpine Acetate Synthase (DPAS): Two DPAS homologues, TiDPAS1 and TiDPAS2, were found in T. iboga. These NADPH-dependent enzymes reduce precondylocarpine acetate. wikipedia.orgnih.gov They are also proposed to catalyze the final reduction of the coronaridine iminium to (-)-coronaridine. wikipedia.orgacs.org
Coronaridine Synthase (CorS): TiCorS, a homologue of catharanthine (B190766) synthase (CS), was identified as the key enzyme controlling the stereoselective cyclization to the (-)-iboga scaffold. wikipedia.orgnih.gov It facilitates a formal Diels-Alder reaction on a dehydrosecodine isomer to yield an iminium intermediate, which is then reduced to (-)-coronaridine. wikipedia.orgacs.org
The coordinated action of these enzymes enables the efficient and stereospecific synthesis of the (-)-voacangine backbone.
Data Tables
Table 1: Key Biosynthetic Enzymes and their Functions
| Enzyme | Abbreviation | Function |
|---|---|---|
| Precondylocarpine Acetate Synthase | PAS | Oxidation of stemmadenine acetate to precondylocarpine acetate. wikipedia.orgbiorxiv.org |
| Dihydroprecondylocarpine Acetate Synthase | DPAS | Reduction of precondylocarpine acetate and the coronaridine iminium. wikipedia.orgacs.org |
| Coronaridine Synthase | CorS | Stereoselective cyclization to form the (-)-coronaridine scaffold. wikipedia.orgnih.gov |
| Ibogamine 10-hydroxylase | I10H | C10-hydroxylation of (-)-coronaridine. wikipedia.orgbiorxiv.org |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| (-)-Coronaridine |
| (+)-Catharanthine |
| (-)-Voacangine |
| 9H-Voacangine, 9-hydroxy- (Noribogaine) |
| Dehydrosecodine |
| Dihydroprecondylocarpine acetate |
| Geraniol |
| Geranyl Diphosphate (GPP) |
| Precondylocarpine acetate |
| Secologanin |
| Stemmadenine acetate |
| Strictosidine |
| Tryptamine |
Biosynthetic Relationship to Other Iboga Alkaloids
Voacangine does not exist in a biological vacuum; its biosynthesis is intricately linked to that of other prominent iboga alkaloids. It serves as a crucial intermediate, particularly in the formation of other pharmacologically significant compounds within the same family.
One of the most significant roles of (-)-voacangine in Tabernanthe iboga is its function as the direct precursor to the anti-addictive agent (-)-ibogaine. nih.govacs.orgwikipedia.orgwikipedia.org The biosynthetic route to (-)-ibogaine from its earlier precursor, (-)-coronaridine, proceeds through (-)-voacangine.
The process begins with the 10-hydroxylation of (-)-coronaridine, a reaction catalyzed by the cytochrome P450 enzyme ibogamine 10-hydroxylase (I10H). wikipedia.orgresearchgate.net This is followed by a 10-O-methylation step, carried out by the S-adenosyl-L-methionine (SAM)-dependent enzyme noribogaine-10-O-methyltransferase (N10OMT), to form (-)-voacangine. wikipedia.orgbiorxiv.org
The final conversion of (-)-voacangine to (-)-ibogaine involves two key steps. First, an esterase, identified as a homolog of polyneuridine (B1254981) aldehyde esterase (PNAE), removes the methyl ester group from (-)-voacangine. nih.govacs.orgwikipedia.org This de-esterified intermediate then undergoes a non-enzymatic decarboxylation, which is facilitated by heating. nih.govacs.orgbiorxiv.org Research suggests that the electron-donating methoxy (B1213986) group on the indole ring of voacangine is essential for this spontaneous decarboxylation to occur. nih.govacs.orgbiorxiv.org This semi-synthetic process, starting from the more abundant voacangine, is a common method for producing ibogaine (B1199331). nih.govacs.org
Table 1: Key Enzymatic Steps in the Conversion of (-)-Coronaridine to (-)-Ibogaine
| Step | Substrate | Enzyme | Product |
| 1 | (-)-Coronaridine | Ibogamine 10-hydroxylase (I10H) | 10-Hydroxycoronaridine |
| 2 | 10-Hydroxycoronaridine | Noribogaine-10-O-methyltransferase (N10OMT) | (-)-Voacangine |
| 3 | (-)-Voacangine | Polyneuridine aldehyde esterase-like 1 (PNAE1) | De-esterified (-)-voacangine |
| 4 | De-esterified (-)-voacangine | Spontaneous (heating) | (-)-Ibogaine |
The biosynthesis of iboga alkaloids presents a remarkable example of stereochemical divergence, where two different plant species produce alkaloids with opposite enantiomeric configurations from a common precursor. nih.govacs.orgresearchgate.net Catharanthus roseus produces (+)-catharanthine, a key precursor to the anticancer drug vincristine, while Tabernanthe iboga synthesizes (-)-voacangine and (-)-ibogaine. nih.govacs.org
Both pathways originate from the same late-stage intermediate, stemmadenine acetate. wikipedia.orgescholarship.org The crucial point of divergence lies in the subsequent cyclization step, which is a formal Diels-Alder reaction. nih.govbiorxiv.org In C. roseus, this reaction leads to the (+)-iboga scaffold of catharanthine. In contrast, T. iboga utilizes a distinct set of enzymes that catalyze the cyclization to form the antipodal (-)-iboga scaffold, which ultimately leads to (-)-coronaridine and then (-)-voacangine. nih.govacs.orgbiorxiv.org
This enantioselective cyclization highlights how nature can generate significant chemical diversity using closely related enzymatic systems. biorxiv.orgresearchgate.net The enzymes that act downstream in the pathway also exhibit high stereospecificity, recognizing and modifying only the substrate with the correct (-) stereochemistry. nih.govbiorxiv.org For instance, the enzymes I10H and N10OMT are selective for (-)-coronaridine and show only trace activity with the (+)-enantiomer. nih.gov
Genetic and Transcriptomic Approaches in Pathway Elucidation
The complete elucidation of the biosynthetic pathway for (-)-voacangine would have been immensely challenging without the application of modern genetic and transcriptomic tools. wikipedia.orgresearchgate.netbiorxiv.org These approaches have been instrumental in identifying the specific genes and enzymes responsible for each step of this complex metabolic route.
Researchers employed a strategy of homology-guided transcriptome mining. wikipedia.org By comparing the transcriptome of T. iboga with that of the well-characterized C. roseus, they were able to identify candidate genes in T. iboga that were homologous to the known genes of the (+)-catharanthine pathway. wikipedia.org This comparative genomic approach successfully pinpointed the genes encoding key enzymes such as precondylocarpine acetate synthase (PAS), dihydroprecondylocarpine acetate synthase (DPAS), and the unique coronaridine synthase (CorS) responsible for the formation of the (-)-iboga scaffold. nih.govwikipedia.org
Furthermore, gene co-expression analysis provided additional evidence for the function of these candidate genes. nih.govacs.org The genes involved in the same biosynthetic pathway are often co-regulated and thus show similar expression patterns across different plant tissues or under various conditions. The identification of a PNAE homolog with a co-expression profile similar to that of TiPAS1, TiDPAS2, and TiCorS strongly suggested its involvement in the final steps of ibogaine biosynthesis. nih.govacs.org The integration of transcriptomics with metabolomics and genomics is a powerful strategy for discovering novel enzyme genes and understanding the regulation of secondary metabolic pathways in plants. frontiersin.org
Analytical Techniques for Characterization and Structural Elucidation of 9h Voacangine, 9 Hydroxy
Advanced Mass Spectrometry Applications
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. In the study of complex natural products like 9H-Voacangine, 9-hydroxy-, advanced MS methods are indispensable for providing sensitive and specific data.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many alkaloids. In the analysis of 9H-Voacangine, 9-hydroxy- (also referred to as voacangine (B1217894) hydroxyindolenine), LC-MS is used for its high selectivity and sensitivity.
High-resolution mass spectrometry, such as HRESITOFMS (High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry), can be employed to establish the molecular formula of the compound with high accuracy. For instance, analysis of a related dimeric indole (B1671886) alkaloid demonstrated the power of this technique in determining its elemental composition. Public databases like PubChem contain experimental LC-MS data for voacangine hydroxyindolenine, detailing the conditions and observed mass-to-charge ratios.
Table 1: Experimental LC-MS Data for Voacangine Hydroxyindolenine
| Parameter | Value |
|---|---|
| MS Type | LC-ESI-QTOF |
| Precursor Type | [M+H]⁺ |
| Exact Mass | 384.2049 |
| Observed m/z | 385.21218 |
| Instrument | Waters Xevo G2 Q-Tof |
Data sourced from PubChem CID 633463.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another hybrid technique that pairs the separation power of gas chromatography with the detection specificity of mass spectrometry. It is a cornerstone for identifying individual substances within a sample. This method is frequently used for the analysis of volatile and semi-volatile compounds found in plant extracts.
In the context of Voacanga africana, the plant source of voacangine alkaloids, GC-MS has been utilized to identify a range of small-molecule constituents within the seeds, including various alkaloids, terpenes, and fatty acids. While the direct analysis of 9H-Voacangine, 9-hydroxy- by GC-MS may require derivatization to increase its volatility, the technique is crucial for profiling the chemical environment in which the compound is found. The mass spectra obtained are compared against libraries like the National Institute of Standards and Technology (NIST) database for identification.
Direct Analysis in Real-Time Imaging-Mass Spectrometry (LADI-MS)
Laser Ablation Direct Analysis in Real-Time Imaging-Mass Spectrometry (LADI-MS) is an innovative ambient mass spectral imaging technique. It allows for the mapping of the spatial distribution of molecules within a sample, such as a plant seed, without extensive sample preparation. This is particularly advantageous for understanding the localization of secondary metabolites in their native biological context.
Research on Voacanga africana seeds has successfully used LADI-MS to reveal the spatial distributions of various alkaloids. This technique demonstrated that alkaloids were primarily localized in the seed endosperm. Such information is vital for optimizing the isolation of specific compounds, like 9H-Voacangine, 9-hydroxy-, by targeting the tissues where they are most abundant, thereby enhancing efficiency and sustainability.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of a molecule. The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.
The structural elucidation of indole alkaloids, including 9H-Voacangine, 9-hydroxy- (also known as 3-hydroxyvoacangine), relies heavily on the analysis of ¹H and ¹³C NMR data. For example, in the characterization of a related bisindole alkaloid, the chemical shifts in the ¹³C NMR spectrum were key to identifying characteristic functional groups such as ester carbonyls and olefinic carbons. The presence of a hydroxy group at a specific position, such as C-3, causes noticeable differences in the chemical shifts of nearby protons and carbons when compared to the parent compound, voacangine.
Table 2: Representative NMR Chemical Shifts for Indole Alkaloids
| Nucleus | Chemical Shift Range (ppm) | Functional Group Indicated |
|---|---|---|
| ¹³C | ~170 | Ester Carbonyl |
| ¹³C | ~11-60 | Aliphatic Carbons (e.g., methyl, methylene) |
| ¹H | ~7.0-8.0 | Aromatic Protons |
| ¹H | ~3.5-4.5 | Protons adjacent to heteroatoms (O, N) |
This table represents typical chemical shift ranges and is for illustrative purposes.
Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY)
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei. The ¹H-¹H Correlation Spectroscopy (COSY) experiment is used to identify protons that are coupled to each other, typically on adjacent carbon atoms.
For complex structures like 9H-Voacangine, 9-hydroxy-, a suite of 2D NMR experiments is employed. The gross structure of related alkaloids has been deduced through extensive analysis of 2D NMR data, including ¹H-¹H COSY, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra. The ¹H-¹H COSY and HSQC spectra help to reveal the connectivity of partial structures within the molecule, while HMBC correlations establish long-range connections between protons and carbons, allowing for the complete assembly of the carbon skeleton and the placement of substituents.
Other Spectroscopic Methods (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a valuable analytical technique for the characterization of 9H-Voacangine, 9-hydroxy-, providing critical information about the functional groups present in the molecule. The absorption of infrared radiation by the molecule causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the specific types of bonds and functional groups. By analyzing the IR spectrum, researchers can confirm the presence of key structural features of 9H-Voacangine, 9-hydroxy-.
The IR spectrum of 9H-Voacangine, 9-hydroxy- is expected to exhibit several characteristic absorption bands corresponding to its complex indole alkaloid structure. The presence of a hydroxyl (-OH) group, an indole ring with an N-H bond, an ester group (C=O), and various C-H and C-O bonds will each give rise to distinct peaks in the spectrum.
While a specific, detailed experimental IR spectrum for 9H-Voacangine, 9-hydroxy- is not widely published in readily accessible literature, the expected absorption frequencies can be inferred from the known spectra of closely related voacanga alkaloids, such as voacangine and its derivatives, as well as from established infrared spectroscopy correlation tables. For instance, studies on other voacanga alkaloids consistently report the characteristic stretching vibrations for the indole N-H group, the ester carbonyl group, and aliphatic and aromatic C-H bonds. The introduction of a hydroxyl group at the 9-position in 9H-Voacangine, 9-hydroxy- would be expected to introduce a characteristic O-H stretching band.
Below is an interactive data table summarizing the expected characteristic infrared absorption bands for 9H-Voacangine, 9-hydroxy-.
| Functional Group | Expected Absorption Range (cm⁻¹) | Type of Vibration |
| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |
| N-H (indole) | 3300 - 3500 (sharp) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (ester) | 1720 - 1740 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-O (ester and ether) | 1000 - 1300 | Stretching |
| C-N | 1020 - 1250 | Stretching |
These expected values are based on the fundamental principles of infrared spectroscopy and data from analogous compounds. Experimental determination of the IR spectrum for 9H-Voacangine, 9-hydroxy- would be necessary to confirm the precise wavenumbers of these absorption bands.
Isotopic Profiling for Distinguishing Synthetic and Natural Origin (e.g., ¹⁴C Analysis)
Isotopic profiling, particularly through the analysis of carbon-14 (B1195169) (¹⁴C), is a powerful and definitive method for distinguishing between 9H-Voacangine, 9-hydroxy- derived from natural sources and that produced through chemical synthesis. fei-online.com This technique relies on the fundamental difference in the isotopic composition of carbon from biological versus petrochemical sources. betalabservices.combetalabservices.com
Natural 9H-Voacangine, 9-hydroxy- is isolated from plants of the Voacanga genus. As these plants grow, they incorporate carbon from atmospheric carbon dioxide through photosynthesis. Atmospheric carbon dioxide contains a relatively constant, low level of the radioactive isotope ¹⁴C, which has a half-life of approximately 5,730 years. Consequently, all naturally derived organic molecules, including 9H-Voacangine, 9-hydroxy-, will contain a predictable amount of ¹⁴C. fei-online.com
In contrast, synthetic 9H-Voacangine, 9-hydroxy- is typically produced from starting materials derived from petroleum or other fossil fuels. These fossil fuels were formed from ancient biological matter over millions of years. Due to the long half-life of ¹⁴C, virtually all of the ¹⁴C originally present in this ancient organic material has decayed. As a result, synthetic compounds derived from these sources are devoid of ¹⁴C. betalabservices.com
The analysis of ¹⁴C content is typically performed using Accelerator Mass Spectrometry (AMS). This highly sensitive technique can accurately measure the ratio of ¹⁴C to stable carbon isotopes (¹²C and ¹³C) in a sample. By comparing the ¹⁴C content of a sample of 9H-Voacangine, 9-hydroxy- to the known ¹⁴C content of modern biological materials, its origin can be unequivocally determined.
The results of ¹⁴C analysis are often expressed as a percentage of biobased content. A sample of 9H-Voacangine, 9-hydroxy- with 100% biobased content is considered to be of natural origin, while a sample with 0% biobased content is identified as synthetic. betalabservices.com A result between these two extremes would indicate a mixture of natural and synthetic material.
This analytical method provides a high degree of certainty in verifying the origin of 9H-Voacangine, 9-hydroxy-, which is crucial for regulatory compliance, quality control, and ensuring the authenticity of products marketed as "natural."
Below is an interactive data table illustrating the principle of using ¹⁴C analysis to determine the origin of 9H-Voacangine, 9-hydroxy-.
| Origin of 9H-Voacangine, 9-hydroxy- | Expected ¹⁴C Content | Interpretation |
| Natural (from Voacanga plant) | Consistent with modern atmospheric levels | 100% Biobased |
| Synthetic (from petrochemical precursors) | Undetectable or trace amounts | 0% Biobased |
| Mixture of Natural and Synthetic | Intermediate levels | Indicates adulteration or mixed sourcing |
In Vitro Pharmacological Investigations and Molecular Mechanisms of Voacangine and Its Derivatives
Anti-angiogenic Activity and Signaling Pathway Modulation
Voacangine (B1217894), an iboga alkaloid derived from plants like Voacanga africana, has been identified as a novel agent with anti-angiogenic properties. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions, including the growth and metastasis of solid tumors. nih.gov The development of agents that can inhibit angiogenesis is a key strategy in treating cancer and other diseases associated with excessive blood vessel formation. nih.gov
Research has demonstrated that voacangine effectively inhibits key processes in angiogenesis involving human umbilical vein endothelial cells (HUVECs). Studies show that voacangine inhibits the proliferation of HUVECs without causing cytotoxic effects. nih.gov Specifically, the concentration required to inhibit 50% of HUVEC proliferation (IC₅₀) was found to be 18 μM. nih.gov Further investigations revealed that voacangine's biological effects are particularly pronounced in cells that express high levels of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), such as HUVECs. researchgate.net
In addition to halting proliferation, voacangine significantly suppresses other in vitro markers of angiogenesis. It has been shown to inhibit VEGF-induced tube formation and chemoinvasion, which are crucial steps in the formation of new vascular networks. nih.gov
Table 1: Inhibitory Effect of Voacangine on Endothelial Cell Proliferation
| Cell Line | IC₅₀ Value | Reference |
|---|
Voacangine exerts its anti-angiogenic effects by modulating key signaling molecules that regulate blood vessel formation. nih.gov The expression of Hypoxia-Inducible Factor-1α (HIF-1α) and its target gene, Vascular Endothelial Growth Factor (VEGF), were found to be decreased by voacangine in a dose-dependent manner. nih.gov
HIF-1 is a critical transcription factor that enables cellular adaptation to hypoxic (low oxygen) conditions, which are often found in the core of solid tumors. nih.gov Under such conditions, HIF-1α is stabilized and promotes the transcription of numerous genes, including VEGF, which is a potent stimulator of angiogenesis. nih.gov By decreasing the expression levels of both HIF-1α and VEGF, voacangine disrupts this critical pathway for tumor-induced angiogenesis. nih.gov
Table 2: Effect of Voacangine on Key Angiogenic Factors
| Angiogenic Factor | Observed Effect of Voacangine | Reference |
|---|---|---|
| Hypoxia-Inducible Factor-1α (HIF-1α) | Decreased expression | nih.gov |
Computational and molecular studies have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a direct target of voacangine. nih.gov VEGFR2 is a primary receptor that transmits angiogenic signals in endothelial cells, making it a prime target for anti-angiogenic drugs. mdpi.com
In silico docking simulations have revealed that voacangine has an inhibitory effect on the VEGFR2 kinase. nih.govwikipedia.org These simulations show that voacangine binds to the kinase domain of VEGFR2. nih.gov This interaction is thought to prevent the conformational change of the DFG motif in the activation loop, which is necessary for kinase activation, thereby inhibiting its function and blocking downstream signaling pathways that lead to angiogenesis. nih.govmdpi.com This targeted inhibition of VEGFR2 kinase activity is a key mechanism behind voacangine's anti-angiogenic properties. nih.gov
Table 3: Summary of In Silico Docking of Voacangine with VEGFR2
| Target Protein | Binding Site | Predicted Outcome | Reference |
|---|
Neurotransmitter System Interactions and Receptor Modulations
Beyond its anti-angiogenic effects, voacangine also interacts with components of the nervous system, demonstrating a multi-target profile.
Voacangine has been shown to exhibit acetylcholinesterase (AChE) inhibitory activity. wikipedia.orgresearchgate.net AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition leads to increased acetylcholine levels in the synaptic cleft, a strategy used in the management of Alzheimer's disease. mdpi.comnih.gov
The chemical structure of voacangine contributes to its inhibitory effect. Compared to the related indole (B1671886) alkaloid coronaridine (B1218666), the presence of a methoxyl substituent on the phenyl group in voacangine's structure markedly increases its AChE inhibition activity. mdpi.com
Table 4: Acetylcholinesterase (AChE) Inhibitory Profile of Voacangine
| Enzyme | Activity | Structural Contributor | Reference |
|---|
In vitro studies have identified voacangine as a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. wikipedia.orgresearchgate.netnih.gov The hERG channel plays a crucial role in cardiac repolarization, the process by which heart muscle cells recover after an electrical impulse. nih.gov Blockage of this channel is a significant interaction, as it can affect cardiac function. nih.govmdpi.com
Table 5: Interaction of Voacangine with Ion Channels
| Ion Channel | Type of Interaction | Reference |
|---|
Agonistic and Antagonistic Effects on TRP Receptors (e.g., TRPM8, TRPV1, TRPA1)
Voacangine has been shown to modulate the activity of several transient receptor potential (TRP) channels, which are involved in various sensory perceptions, including temperature, pain, and taste.
TRPV1: Voacangine acts as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. It competitively blocks the binding of capsaicin, the pungent compound in chili peppers, to TRPV1 nih.gov. The half-maximal inhibitory concentration (IC50) for this antagonistic activity is 50 μM nih.gov.
TRPM8: The compound also demonstrates antagonistic effects on the transient receptor potential melastatin 8 (TRPM8) channel, which is known as the primary cold and menthol sensor. Voacangine competitively inhibits the binding of menthol to TRPM8 with an IC50 value of 9 μM. It also shows noncompetitive inhibition against icilin, another TRPM8 agonist, with an IC50 of 7 μM. A notable characteristic of voacangine's interaction with TRPM8 is its stimulus-selective antagonism; it specifically abrogates chemical agonist-induced activation without affecting cold-induced activation nih.gov.
TRPA1: In contrast to its effects on TRPV1 and TRPM8, voacangine functions as an agonist for the transient receptor potential ankyrin 1 (TRPA1) channel. It triggers calcium influx in cells expressing TRPA1 with a half-maximal effective concentration (EC50) of 8 μM nih.gov.
| TRP Receptor | Effect of Voacangine | Potency |
|---|---|---|
| TRPV1 | Antagonist | IC50 = 50 μM |
| TRPM8 | Antagonist | IC50 = 9 μM (vs. menthol) |
| TRPA1 | Agonist | EC50 = 8 μM |
Antimicrobial Efficacy and Cellular Targets
Voacangine and related compounds have been investigated for their ability to combat various pathogenic microorganisms.
Extracts from Voacanga africana, a known source of voacangine, have demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus researchgate.net. Furthermore, voacangine itself has been specifically evaluated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Studies have reported a minimum inhibitory concentration (MIC) of 50 µg/mL for voacangine against M. tuberculosis mdpi.com.
| Bacterial Pathogen | Compound/Extract | Observed Activity |
|---|---|---|
| Staphylococcus aureus | Voacanga africana extract | Antimicrobial activity observed |
| Mycobacterium tuberculosis | Voacangine | MIC = 50 µg/mL |
Currently, there is no publicly available scientific literature detailing the molecular docking of voacangine with penicillin-binding proteins PBP2 or PBP2a.
Cytotoxic and Apoptotic Mechanisms (in vitro)
The potential of voacangine and its derivatives as anticancer agents has been explored in various cancer cell lines.
While specific studies on voacangine-induced apoptosis in HeLa cells are limited, research on related compounds and other cell lines provides some insight. A study on globospiramine, an alkaloid from Voacanga globosa, confirmed its apoptotic activity through a HeLa cell membrane permeability assay mdpi.com. Another study demonstrated that voacangine exhibited cytotoxic activity against the human laryngeal carcinoma cell line Hep-2, with an IC50 value of 159.33 µg/mL researchgate.net. Research on human oral cancer cells has shown that voacangine can induce G2/M cell cycle arrest and ROS-mediated cell death.
Other Potential Biological Activities of Iboga-Inspired Analogs (e.g., Glial Cell Line-Derived Neurotrophic Factor (GDNF) Release, Anti-Trypanosomal Activity)
Analogs inspired by the structure of iboga alkaloids, including voacangine, have been synthesized and evaluated for a range of other biological activities.
Glial Cell Line-Derived Neurotrophic Factor (GDNF) Release: Certain iboga-inspired N-indolylethyl-substituted isoquinuclidines have been shown to promote the release of Glial Cell Line-Derived Neurotrophic Factor (GDNF) from C6 glioma cells. GDNF is a protein that promotes the survival of many types of neurons, suggesting the potential of these compounds in neuroprotective strategies.
Anti-Trypanosomal Activity: The same series of iboga-inspired analogs also demonstrated efficacy against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, also known as sleeping sickness. Several of these compounds impaired the growth of the bloodstream form of the parasite, with some showing a good selectivity index, indicating a greater effect on the parasite than on mammalian cells.
Structure Activity Relationship Sar Studies of Voacangine and Its Structural Analogs
Elucidation of Pharmacophores for Bioactivity
The iboga alkaloid scaffold, the fundamental structure of voacangine (B1217894), is considered a significant pharmacophore, particularly for compounds targeting the central nervous system. nih.govresearchgate.net This core structure is instrumental in the generation of new analogs aimed at treating neuropsychiatric disorders. nih.govresearchgate.net The bioactivity of voacangine and its analogs extends to other areas, such as antiviral applications. Studies have identified voacangine and related compounds, like voacangine-7-hydroxyindolenine, rupicoline, and 3-oxo-voacangine, as having inhibitory effects on the dengue virus. nih.gov The minor structural differences between these analogs can lead to differential toxicity and activity, highlighting the sensitivity of the pharmacophore to chemical modifications. nih.gov
The exploration of the iboga chemical space for therapeutic purposes involves creating structurally related analogs to map the SAR. acs.org This process helps in identifying the key molecular features responsible for the desired biological effects while minimizing adverse reactions.
Impact of Structural Modifications on Angiogenic Pathways
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Voacangine has been identified as a novel, naturally occurring anti-angiogenic agent. nih.govresearchgate.net It effectively inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and suppresses the formation of tube-like structures induced by Vascular Endothelial Growth Factor (VEGF). nih.gov
The anti-angiogenic mechanism of voacangine involves the downregulation of hypoxia-inducible factor-1α (HIF-1α) and its target gene, VEGF. nih.gov Furthermore, computational docking simulations have revealed that voacangine exerts an inhibitory effect on VEGFR2 kinase, a key receptor in the angiogenic signaling cascade. wikipedia.orgresearchgate.net This interaction with the VEGFR2 signaling pathway is a primary contributor to its anti-angiogenic properties. researchgate.net While specific SAR studies detailing how modifications to the voacangine structure affect its anti-angiogenic potency are limited, the core iboga structure itself is clearly implicated in the inhibition of these crucial pathways.
| Compound | Target/Pathway | Observed Effect |
| Voacangine | VEGF-induced angiogenesis | Significant suppression of in vitro tube formation and chemoinvasion. nih.gov |
| Voacangine | HIF-1α and VEGF expression | Dose-dependent decrease in expression levels. nih.gov |
| Voacangine | VEGFR2 kinase | Inhibitory effect identified through docking simulations. wikipedia.orgresearchgate.net |
Influence of Stereochemistry on Biological Activities (e.g., Enantiomeric Forms)
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like voacangine and its analogs. nih.gov The precise three-dimensional arrangement of atoms can significantly affect how a compound interacts with its biological target.
A notable example is the revision of the absolute stereochemistry of 7-hydroxyindolenine of voacangine. Through a combination of NMR experiments and theoretical calculations, the configuration at the C7 position was determined to be S, correcting previous assumptions. nih.govresearchgate.net This finding is critical for understanding the precise spatial requirements for the activity of hydroxylated voacangine derivatives.
In some instances, however, the influence of stereochemistry may be subtle. For example, in a study of the anti-onchocercal activity of voacamine (B1217101) and its stereoisomer, both compounds exhibited identical docking scores against the target receptor. mdpi.com This suggests that, for this particular biological activity, the difference in stereochemistry did not alter the binding affinity in the computational model. mdpi.com Nevertheless, spectroscopic data confirmed structural differences, such as distinct alkene geometries, between the isomers. mdpi.com The different stereochemistry at the C-16 position in epi-voacamine is another known structural variation within this class of alkaloids. mdpi.com These examples underscore the nuanced role of stereochemistry, where its impact can range from critical for activity to having minimal effect on target binding, depending on the specific compound and biological context.
Correlating Structural Features with Antimicrobial Potency
Voacangine and its analogs have demonstrated a range of antimicrobial activities. Voacamine, a bisindole alkaloid dimer of voacangine, exhibits strong antimicrobial effects, particularly against Gram-positive bacteria. tandfonline.com Voacangine itself has been shown to possess antiviral properties, inhibiting the replication of the dengue virus. nih.gov
SAR studies in this area aim to link specific structural elements to antimicrobial efficacy. For instance, research on various indole (B1671886) alkaloids has shown that cytotoxicity and, by extension, antimicrobial activity can be highly dependent on the concentration and the specific structural arrangement of the molecule. nih.gov The activity of voacangine analogs against Onchocerca ochengi worms provides further insight into SAR. mdpi.comglobalscienceresearchjournals.org In these studies, bisindole alkaloids like voacamine, which possess a vobasinyl unit, demonstrated significantly better activity than the monoindole alkaloids such as voacangine. mdpi.com This suggests that the dimeric structure is advantageous for this particular antiparasitic activity.
| Compound | Activity | Key Structural Feature | IC50 (vs. O. ochengi Mfs) | IC50 (vs. O. ochengi adult males) |
| Voacangine | Anti-Onchocerca | Monoindole | 5.49 µM | 9.07 µM |
| Voacamine | Anti-Onchocerca | Bisindole (dimer) | 2.49 µM | 3.45 µM |
Computational Chemistry in SAR Elucidation
Computational chemistry has become an indispensable tool for elucidating the SAR of voacangine and its analogs. Techniques such as molecular docking, molecular dynamics, and Density Functional Theory (DFT) calculations provide valuable insights into the molecular interactions that govern biological activity.
For example, in silico docking studies were instrumental in identifying the inhibitory effect of voacangine on VEGFR2 kinase, providing a molecular basis for its anti-angiogenic activity. wikipedia.org Similarly, computational studies were used to explore the antiviral mechanisms of voacangine and its analogs against the dengue virus. nih.gov
DFT calculations have been employed to rationalize the differences in chemical reactivity between voacangine and the related alkaloid ibogaine (B1199331). nih.govresearchgate.netacs.org These studies revealed that the C16-carboxymethyl ester group in voacangine stabilizes the molecule against oxidation compared to ibogaine. nih.govresearchgate.netacs.org Furthermore, homology modeling has been used to generate 3D models of target proteins, such as the thioredoxin reductase from O. ochengi. mdpi.com Subsequent docking simulations, molecular dynamics, and binding free energy calculations on these models have helped to explain the SAR of voacangine and its derivatives as anti-onchocercal agents. mdpi.com These computational approaches allow researchers to predict how structural modifications might influence binding affinity and biological function, thereby guiding the synthesis of more potent and selective compounds.
Emerging Research Avenues and Future Perspectives for 9h Voacangine, 9 Hydroxy
Sustainable and Biocatalytic Production Innovations
The limited availability of 9H-Voacangine, 9-hydroxy- from natural sources presents a significant hurdle for extensive research and clinical development. Over-harvesting of plants like Tabernanthe iboga has led to concerns about sustainability. theaggie.org Consequently, researchers are actively exploring innovative and sustainable methods for its production.
Synthetic biology offers a promising alternative to the extraction of 9H-Voacangine, 9-hydroxy- from plants. By harnessing the power of engineered microorganisms, it is possible to produce complex molecules like iboga alkaloids in a controlled and sustainable manner. nih.gov A significant breakthrough has been the elucidation of the biosynthetic pathway of related iboga alkaloids, which paves the way for the biocatalytic production of these compounds. acs.org This involves identifying and cloning the genes encoding the enzymes responsible for the synthesis of the alkaloid scaffold. nih.gov Once identified, these enzymes can be expressed in microbial hosts, such as yeast, to create "cell factories" for the production of the desired compound. mdpi.com This approach not only ensures a sustainable supply but also opens up possibilities for producing novel analogs with improved properties. nih.gov
Recent successes in the total synthesis of ibogaine (B1199331) and its analogs from inexpensive and readily available starting materials demonstrate the feasibility of producing these complex molecules without relying on plant sources. theaggie.orgazolifesciences.com These synthetic strategies, often involving six to seven steps with yields ranging from 6% to 29%, represent a significant improvement over previous methods. theaggie.orgazolifesciences.com Such advancements are crucial for generating sufficient quantities of these compounds for further research and clinical trials. theaggie.org
While synthetic biology holds great promise, optimizing extraction from renewable plant sources remains a viable and important strategy. Research has focused on developing efficient extraction protocols from various parts of plants like Voacanga africana, including the root bark. researchgate.netnih.govfigshare.com Techniques such as acetone-based extraction and acid-base extraction have been refined to maximize the yield of voacangine (B1217894), a direct precursor to 9H-Voacangine, 9-hydroxy-. nih.gov
Furthermore, studies have shown that the major alkaloids in the root bark of V. africana are often iboga-vobasinyl dimers. researchgate.netfigshare.com Optimized cleavage of these dimers can significantly increase the total yield of voacangine, almost doubling the amount that can be obtained from the plant material. researchgate.netfigshare.com Future research may focus on optimizing extraction from more renewable parts of the plant, such as the seeds, to further enhance sustainability.
| Production Method | Key Advantages | Challenges |
| Synthetic Biology | Sustainable, scalable, potential for novel analog production | Complex pathway elucidation, optimization of microbial hosts |
| Optimized Extraction | Utilizes natural sources, established techniques | Potential for over-harvesting, variability in alkaloid content |
Rational Design of Enhanced Bioactive Scaffolds
The inherent psychoactive and cardiotoxic effects of some iboga alkaloids have prompted researchers to design new analogs with improved safety profiles and enhanced therapeutic efficacy. researchgate.net Rational drug design, often aided by computational modeling, is a key strategy in this endeavor. mdpi.comresearchgate.net By understanding the structure-activity relationships of 9H-Voacangine, 9-hydroxy-, medicinal chemists can make targeted modifications to its chemical structure to modulate its biological activity. drughunter.com
The goal is to create "Ibogaine 2.0"—a version that retains the anti-addictive and antidepressant properties while minimizing adverse effects. azolifesciences.com This involves synthesizing a variety of analogs and evaluating their interactions with different biological targets. For instance, the development of "oxa-iboga" compounds, which are benzofuran-containing analogs, has shown promise. These compounds act as potent kappa opioid receptor agonists and have demonstrated greater therapeutic efficacy in animal models of opioid use with no cardiac pro-arrhythmic potential. biorxiv.org The design of novel bioactive scaffolds is a critical step towards developing safer and more effective treatments for substance use disorders and other neurological conditions. nih.gov
Advanced Mechanistic Investigations at the Molecular and Cellular Levels
A deeper understanding of the molecular and cellular mechanisms of action of 9H-Voacangine, 9-hydroxy- is essential for its development as a therapeutic agent. While the exact mechanisms are still being unraveled, research suggests that iboga alkaloids interact with multiple neurotransmitter systems in the brain. researchgate.net
Studies on the related compound ibogaine have shown that it can induce changes in cellular energetics and increase antioxidant activities. nih.gov It is also known to be metabolized in the liver to noribogaine, which has its own distinct pharmacokinetic and pharmacodynamic properties. lsmu.lt Investigating how 9H-Voacangine, 9-hydroxy- and its metabolites interact with specific receptors, ion channels, and signaling pathways will provide crucial insights into its therapeutic effects and potential side effects. Advanced techniques in molecular and cellular biology are being employed to elucidate these complex interactions.
Applications in Chemical Biology and Drug Discovery Research
9H-Voacangine, 9-hydroxy- and its analogs serve as valuable tools in chemical biology for probing the complexities of the central nervous system. researchgate.net These compounds can be used to study the roles of specific receptors and signaling pathways in various neurological processes. The development of fluorescently labeled probes based on the iboga scaffold, for example, can enable the visualization of these molecules in living cells and tissues.
In drug discovery, the focus is on developing iboga alkaloid-based therapies for substance use disorders. biorxiv.org Preclinical studies have shown that these compounds can reduce drug cravings and withdrawal symptoms. researchgate.net The unique properties of these alkaloids, such as their ability to promote neuroplasticity, make them attractive candidates for treating a range of neuropsychiatric conditions. azolifesciences.com The continued exploration of the therapeutic potential of 9H-Voacangine, 9-hydroxy- and its derivatives is a vibrant area of research.
Refined Chemotaxonomic and Metabolomic Profiling
Chemotaxonomy, the classification of plants based on their chemical constituents, plays a crucial role in identifying new sources of iboga alkaloids. nih.gov By analyzing the alkaloid profiles of different species within the Apocynaceae family, researchers can identify plants that are rich in 9H-Voacangine, 9-hydroxy- or its precursors. nih.gov This information is vital for sustainable harvesting and for discovering novel alkaloids with unique biological activities.
Q & A
Q. What are the validated methods for synthesizing 9H-voacangine and its 9-hydroxy derivative?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as selective hydroxylation of the voacangine core. Williamson ether synthesis and N-alkylation reactions (e.g., using brominated intermediates) are common for functionalizing the indole alkaloid backbone . Purification often employs silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) and recrystallization. Analytical validation via TLC (Rf values) and HPLC (≥95% purity) is critical . Example Workflow :
Q. How can researchers confirm the structural integrity of 9-hydroxy-voacangine?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare chemical shifts of the 9-hydroxy group (δ ~5.5 ppm in H NMR) and adjacent protons .
- MS : Confirm molecular ion peaks ([M+H]) and fragmentation patterns using HRMS.
- X-ray crystallography : Resolve crystal structures for absolute stereochemical confirmation (if crystalline forms are obtainable) .
Q. What are the best practices for purifying 9H-voacangine derivatives?
- Methodological Answer : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) for high-purity isolates. Monitor for co-eluting impurities via UV-Vis at λ = 254 nm. For polar derivatives, reverse-phase chromatography outperforms normal-phase methods .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported bioactivity data for 9-hydroxy-voacangine?
- Methodological Answer : Discrepancies (e.g., varying IC values in cytotoxicity assays) may arise from:
- Purity variability : Re-test batches using orthogonal methods (e.g., LC-MS vs. NMR).
- Assay conditions : Standardize protocols (e.g., cell line viability assays with controls for solvent effects) .
- Statistical analysis : Apply ANOVA or t-tests to compare datasets, ensuring p-values <0.05 for significance .
Q. What advanced techniques are used to study the pharmacokinetics of 9-hydroxy-voacangine?
- Methodological Answer :
- In vitro ADME : Use Caco-2 cell monolayers to assess permeability.
- Metabolite profiling : Incubate with liver microsomes and identify Phase I/II metabolites via UPLC-QTOF-MS .
- Protein binding : Employ equilibrium dialysis to measure plasma protein binding (%) .
Q. How can researchers design experiments to elucidate the mechanism of action of 9-hydroxy-voacangine?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized 9-hydroxy-voacangine to pull down binding proteins, followed by SDS-PAGE and MALDI-TOF .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways .
Data Presentation and Validation
Q. What statistical methods are appropriate for analyzing dose-response data in 9-hydroxy-voacangine studies?
- Methodological Answer :
- Dose-response curves : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC/IC.
- Error analysis : Report 95% confidence intervals and use replicates (n ≥ 3) to minimize Type I/II errors .
Q. How should researchers validate the reproducibility of synthetic protocols for 9H-voacangine?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
